L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
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Overview
Description
L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is a compound with a specific sequence: H-Ala-Ala-pNA . It is a derivative of alanine, an amino acid, and contains a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- typically involves the coupling of L-alanine derivatives with nitrophenyl groups. The reaction conditions often require the use of coupling agents such as carbodiimides or other activating agents to facilitate the formation of the peptide bond between the alanine residues and the nitrophenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: The compound is utilized in enzymatic studies to investigate the activity of proteases and peptidases.
Medicine: It serves as a substrate in assays for detecting enzyme activity, which is crucial in diagnostic applications.
Mechanism of Action
The mechanism of action of L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a chromophore, allowing for the detection of enzymatic activity through colorimetric assays. The peptide bond in the compound can be cleaved by proteases, releasing the nitrophenyl group, which can then be quantified .
Comparison with Similar Compounds
Similar Compounds
L-Alaninamide, L-alanyl-L-alanyl-N-(4-nitrophenyl)-: This compound has an additional alanine residue, which may affect its reactivity and interaction with enzymes.
L-Alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide: Another similar compound with a different sequence, which can influence its chemical properties and applications.
Uniqueness
L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the nitrophenyl group. This combination allows for its use in a variety of applications, particularly in enzymatic studies and peptide synthesis research. Its distinct structure also makes it a valuable tool in the development of new materials and diagnostic assays .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJXYQXDZRCZAS-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428588 |
Source
|
Record name | L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57282-69-6 |
Source
|
Record name | L-Alaninamide, L-alanyl-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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